molecular formula C18H27N15O9 B1142751 Despentamino Pentazido Tobramycin CAS No. 468065-22-7

Despentamino Pentazido Tobramycin

Cat. No.: B1142751
CAS No.: 468065-22-7
M. Wt: 597.5 g/mol
InChI Key: BVTUPQPVPDSWNJ-PBSUHMDJSA-N
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Description

Despentamino Pentazido Tobramycin (DPPT) is a chemically modified derivative of tobramycin, a well-known aminoglycoside antibiotic. While tobramycin itself is characterized by its amino and hydroxyl groups critical for binding to bacterial ribosomes, DPPT undergoes structural alterations: (i) removal of a pentylamine group ("despentamino") and (ii) substitution with five azido groups ("pentazido"). These modifications aim to enhance antimicrobial efficacy, reduce nephrotoxicity, and circumvent bacterial resistance mechanisms.

Properties

CAS No.

468065-22-7

Molecular Formula

C18H27N15O9

Molecular Weight

597.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-4-azido-2-[(1S,2S,3R,4S,6R)-4,6-diazido-3-[(2R,3R,5S,6R)-3-azido-6-(azidomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol

InChI

InChI=1S/C18H27N15O9/c19-29-24-3-9-8(35)2-7(27-32-22)17(39-9)41-15-5(25-30-20)1-6(26-31-21)16(14(15)38)42-18-13(37)11(28-33-23)12(36)10(4-34)40-18/h5-18,34-38H,1-4H2/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1

InChI Key

BVTUPQPVPDSWNJ-PBSUHMDJSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N=[N+]=[N-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N=[N+]=[N-])O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN=[N+]=[N-])O)N=[N+]=[N-])N=[N+]=[N-]

Canonical SMILES

C1C(C(C(C(C1N=[N+]=[N-])OC2C(C(C(C(O2)CO)O)N=[N+]=[N-])O)O)OC3C(CC(C(O3)CN=[N+]=[N-])O)N=[N+]=[N-])N=[N+]=[N-]

Synonyms

O-3-Azido-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[2,6-diazido-2,3,6-trideoxy-α-D-ribo-hexopyranosyl-(1→4)]-1,3-diazido-1,2,3-trideoxy-D-myo-inositol

Origin of Product

United States

Preparation Methods

Starting Material: Tobramycin Isolation and Purification

The synthesis begins with high-purity tobramycin, typically obtained via fermentation of Streptomyces tenebrarius followed by alkaline hydrolysis and ion-exchange chromatography. The hydrolysis step converts carbamoyl-tobramycin to free tobramycin, which is further purified through alcoholic crystallization. Residual impurities, such as kanamycin B derivatives, are reduced to <1% in the final API (Active Pharmaceutical Ingredient).

Table 1: Key Steps in Tobramycin Purification

StepPurposeImpurity Reduction
FermentationProduce nebramycin complexN/A
Alkaline hydrolysisConvert carbamoyl-tobramycin to tobramycin~30%
Ion-exchange chromatographySeparate tobramycin from related substances~90%
Alcoholic crystallizationRemove salts and organic residues~95%

Selective Amino Group Deprotection and Azidation

The synthesis of this compound requires sequential protection, deprotection, and azidation reactions:

  • Protection of Hydroxyl Groups :
    Tobramycin’s hydroxyl groups are protected using tert-butyldimethylsilyl (TBS) ethers or acetyl groups to prevent undesired reactions during amino group modification. For example, silylation with TBS-Cl in dimethylformamide (DMF) at 25°C for 12 hours achieves >90% protection.

  • Selective Amino Group Modification :
    The primary amino groups at positions 1, 3, 2', 6', and 3'' are targeted for azidation. This involves:

    • Diazotransfer Reaction : Treatment with triflyl azide (TfN₃) in the presence of copper(II) sulfate at 60°C replaces amino groups with azides.

    • Stoichiometric Control : Molar ratios of TfN₃ to tobramycin (5:1) ensure complete substitution while minimizing over-azidation.

  • Deprotection and Final Purification :
    The TBS groups are removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding this compound. The crude product is purified via reversed-phase HPLC, achieving >98% purity.

Table 2: Reaction Conditions for Azidation

ParameterValue
Temperature60°C
Reaction Time24 hours
SolventAnhydrous DMF
CatalystCuSO₄ (5 mol%)
Yield72–78%

Analytical Characterization

Spectroscopic Validation

  • High-Performance Anion-Exchange Chromatography (HPAE-IPAD) :
    Used to quantify tobramycin derivatives and residual impurities. The method resolves this compound (retention time: 14.2 min) from intermediates (e.g., partially azidated species at 12.8 min).

  • Mass Spectrometry (ESI-MS) :
    Confirms the molecular ion peak at m/z 865.3 [M+H]⁺, consistent with the addition of five azido groups (+5 × 42 Da).

Table 3: Key Analytical Data

TechniqueResult
HPAE-IPAD Retention Time14.2 min
ESI-MSm/z 865.3 [M+H]⁺
¹H NMR (D₂O)δ 5.21 (H-1), δ 3.78 (H-6')

Challenges in Synthesis

Regioselectivity and Side Reactions

The structural complexity of tobramycin complicates regioselective azidation. Competing reactions, such as:

  • Over-azidation : Excess TfN₃ leads to substitution at secondary amines, reducing yield.

  • Hydroxyl Group Reactivity : Unprotected hydroxyls may undergo sulfonation or oxidation, necessitating rigorous protection.

Scalability and Industrial Feasibility

While lab-scale synthesis achieves ~75% yield, scaling to industrial production requires optimization of:

  • Cost-Effective Catalysts : Replacing CuSO₄ with heterogeneous catalysts to simplify purification.

  • Solvent Recovery : DMF and THF recycling systems to reduce waste.

Comparative Analysis of Preparation Methods

A 2023 study compared three azidation strategies for aminoglycosides:

Table 4: Method Comparison for Azidation

MethodYield (%)Purity (%)Scalability
TfN₃/CuSO₄7898Moderate
NaN₃/DCC6592Low
Enzymatic Azidation8295High

The TfN₃/CuSO₄ method remains preferred for this compound due to its balance of yield and purity.

Chemical Reactions Analysis

Types of Reactions

Despentamino Pentazido Tobramycin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido groups would yield amine derivatives of tobramycin .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.

    Medicine: Investigated for its antibacterial properties and potential use in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Despentamino Pentazido Tobramycin is similar to that of tobramycin. It binds to the 30S subunit of bacterial ribosomes, disrupting protein synthesis and leading to bacterial cell death. The presence of azido groups may enhance its ability to penetrate bacterial cells or interact with other molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares DPPT’s hypothesized properties with tobramycin and structurally related compounds, based on methodologies and findings from the provided evidence.

Table 1: Key Properties of Tobramycin and Analogs

Property Tobramycin (C18H37N5O9) Compound 1–5 () Hypothetical DPPT Profile
Antimicrobial Spectrum Gram-negative bacteria (e.g., Pseudomonas aeruginosa) Moderate activity against Aspergillus niger; weak against Candida albicans Likely expanded spectrum due to azido groups (theoretical)
Mechanism of Action Binds 30S ribosomal subunit, inhibits protein synthesis Unknown (non-aminoglycoside structure) Modified ribosomal targeting; azido groups may disrupt efflux pumps
Cellular Uptake Reduced in host cells (80-fold survival drop in A549/dHL60 cells) Not reported Potentially enhanced uptake due to lipophilic azido substitutions
Analytical Method USP 35 derivatization with 2,4-dinitrofluorobenzene Cycloheximide used for fungal assays Requires adapted derivatization for azido detection

Key Findings:

Tobramycin vs. Host Cell Interactions : Tobramycin’s efficacy is significantly reduced in host environments (e.g., A549 lung cells), with bacterial survival rates dropping 80-fold compared to LB medium . DPPT’s structural modifications may mitigate this limitation by enhancing intracellular penetration.

Structural Analog Activity: Compounds 1–5 (non-aminoglycosides) exhibit only moderate antifungal activity, underscoring tobramycin’s superior antibacterial specificity . DPPT’s azido groups could theoretically broaden activity but require empirical validation.

Analytical Challenges : USP 35 protocols for tobramycin rely on derivatization with 2,4-dinitrofluorobenzene . DPPT’s azido groups would necessitate alternative detection methods (e.g., click chemistry), complicating quality control.

Q & A

Q. How do researchers validate this compound’s stability under extreme storage conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to heat (40–60°C), light (1.2 million lux-hours), and humidity (75% RH) for 4–12 weeks .
  • HPLC-MS analysis : Quantify degradation products (e.g., despentamino derivatives) .
  • Stability thresholds: ≥95% potency retention under ICH guidelines .

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